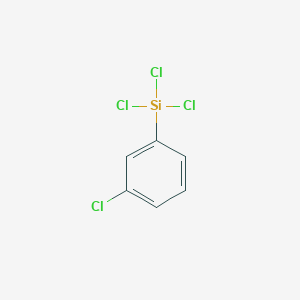
m-Chlorophenyltrichlorosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m-Chlorophenyltrichlorosilane is an organosilicon compound with the molecular formula C₆H₄Cl₄Si. It is a colorless to pale yellow liquid with a pungent odor and is known for its reactivity with water and moisture, producing hydrochloric acid . This compound is used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
m-Chlorophenyltrichlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of m-chlorophenylmagnesium bromide with silicon tetrachloride. The reaction is typically carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction proceeds as follows:
C6H4ClMgBr+SiCl4→C6H4ClSiCl3+MgBrCl
Industrial production methods often involve the direct chlorination of phenyltrichlorosilane in the presence of a catalyst. This method allows for large-scale production of this compound with high yields .
Analyse Des Réactions Chimiques
m-Chlorophenyltrichlorosilane undergoes various chemical reactions, including hydrolysis, substitution, and condensation reactions.
-
Hydrolysis: : When exposed to moisture or water, this compound hydrolyzes to form m-chlorophenylsilanol and hydrochloric acid:
C6H4ClSiCl3+3H2O→C6H4ClSi(OH)3+3HCl
-
Substitution: : It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides or amines. For example:
C6H4ClSiCl3+3ROH→C6H4ClSi(OR)3+3HCl
-
Condensation: : this compound can also participate in condensation reactions to form siloxane polymers. This reaction is particularly useful in the production of silicone-based materials .
Applications De Recherche Scientifique
m-Chlorophenyltrichlorosilane has a wide range of applications in scientific research and industry:
-
Chemistry: : It is used as a precursor in the synthesis of various organosilicon compounds. Its reactivity with nucleophiles makes it a valuable reagent in organic synthesis.
-
Biology: : In biological research, this compound is used to modify surfaces of glass and silicon-based materials to create hydrophobic or hydrophilic surfaces, which are essential in cell culture and other biological assays .
-
Medicine: : Although not directly used as a drug, its derivatives are explored for potential pharmaceutical applications, particularly in drug delivery systems due to their ability to form stable bonds with biological molecules .
-
Industry: : It is used in the production of silicone polymers and resins, which are widely used in coatings, adhesives, and sealants. Its ability to form strong bonds with various substrates makes it valuable in material science .
Mécanisme D'action
The mechanism of action of m-Chlorophenyltrichlorosilane primarily involves its reactivity with nucleophiles. The silicon atom in the compound is highly electrophilic due to the presence of three electronegative chlorine atoms. This makes it susceptible to attack by nucleophiles, leading to the formation of new silicon-oxygen or silicon-nitrogen bonds. These reactions are fundamental in the formation of siloxane polymers and other organosilicon compounds .
Comparaison Avec Des Composés Similaires
m-Chlorophenyltrichlorosilane can be compared with other chlorosilanes such as trichlorosilane, dichlorosilane, and methyltrichlorosilane.
-
Trichlorosilane (HSiCl₃): : Unlike this compound, trichlorosilane is primarily used in the semiconductor industry for the production of ultrapure silicon. It is less reactive with nucleophiles compared to this compound .
-
Dichlorosilane (H₂SiCl₂): : Dichlorosilane is used in the production of silicon-based polymers and as a reducing agent in organic synthesis. It has two chlorine atoms, making it less reactive than this compound .
-
Methyltrichlorosilane (CH₃SiCl₃): : This compound is used in the production of silicone resins and as a cross-linking agent in polymer chemistry. The presence of a methyl group makes it less reactive compared to this compound .
This compound is unique due to the presence of the m-chlorophenyl group, which imparts distinct reactivity and properties compared to other chlorosilanes. This uniqueness makes it valuable in specific applications where tailored reactivity is required .
Propriétés
Numéro CAS |
2003-89-6 |
|---|---|
Formule moléculaire |
C6H4Cl4Si |
Poids moléculaire |
246.0 g/mol |
Nom IUPAC |
trichloro-(3-chlorophenyl)silane |
InChI |
InChI=1S/C6H4Cl4Si/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H |
Clé InChI |
ZIILLBRFKOKOGU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)[Si](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


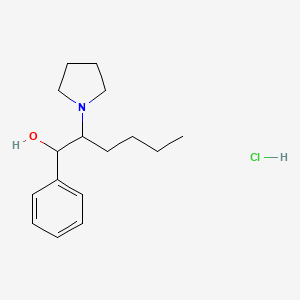
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(3-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087245.png)
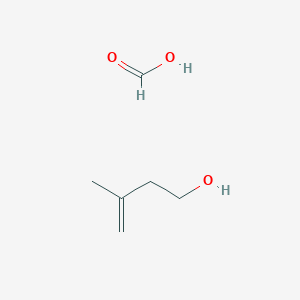
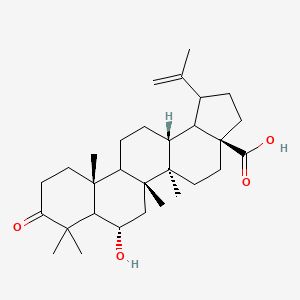
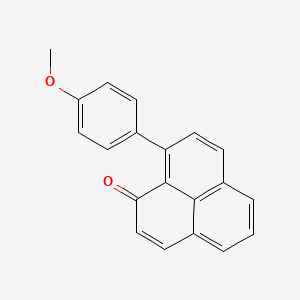
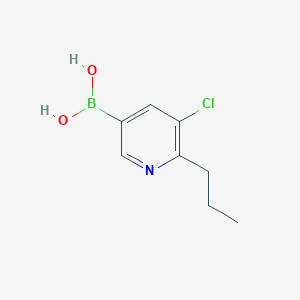
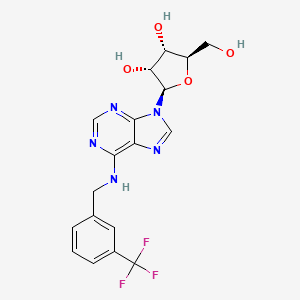
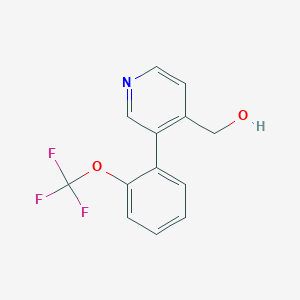
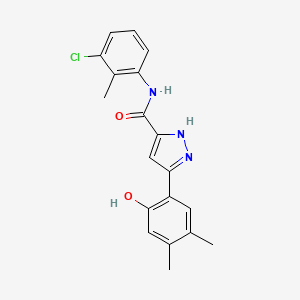
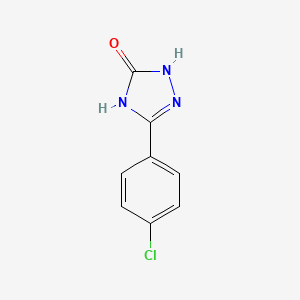
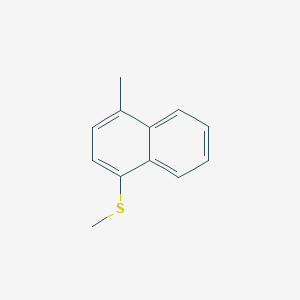
![2-(3-Hydroxypropyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087290.png)
![N'-[(1Z)-1-(pyridin-3-yl)ethylidene]pyridine-2-carbohydrazide](/img/structure/B14087301.png)

